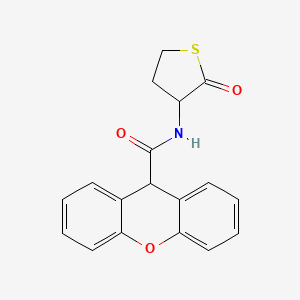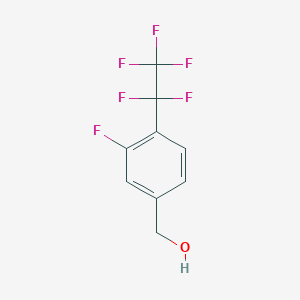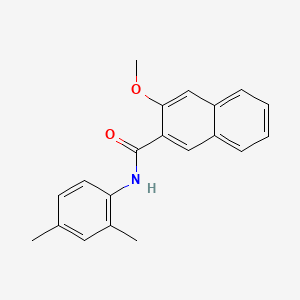![molecular formula C17H13N3O3 B12454569 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.
準備方法
The synthesis of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-3-nitroaniline, which is achieved by treating it with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-ol in an alkaline medium to form the desired azo compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
化学反応の分析
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives .
科学的研究の応用
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
作用機序
The mechanism of action of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol involves its interaction with molecular targets in cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and nucleic acids .
類似化合物との比較
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol can be compared with other azo compounds such as:
4-[(E)-(4-nitrophenyl)diazenyl]naphthalen-1-ol: Similar in structure but with a nitro group at a different position, affecting its reactivity and applications.
4-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-1-ol:
4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol: Another methoxy-substituted derivative with distinct characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
特性
分子式 |
C17H13N3O3 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
4-[(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-14(7-4-8-16(11)20(22)23)18-19-15-9-10-17(21)13-6-3-2-5-12(13)15/h2-10,21H,1H3 |
InChIキー |
CIZWSXSAWBXYNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)


![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![3',3',7',7'-tetramethyl-3',4',7',8'-tetrahydrospiro[indole-3,9'-xanthene]-1',2,5'(1H,2'H,6'H)-trione](/img/structure/B12454517.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)

![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)

